molecular formula C25H23N3O6S B2418062 Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-37-9

Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2418062
CAS No.: 851952-37-9
M. Wt: 493.53
InChI Key: ITPYOHCIMIARGX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
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Biological Activity

Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core structure with multiple substituents that may influence its biological activity. Its molecular formula is C25H23N3O6SC_{25}H_{23}N_{3}O_{6}S with a molecular weight of approximately 473.53 g/mol. The presence of methoxy groups and an acetamido substituent are significant as they may enhance solubility and modulate interactions with biological targets.

Biological Activities

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine can inhibit bacterial growth, although specific data on this compound's efficacy is limited.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents. Further studies are needed to determine the specific pathways involved.
  • Enzyme Inhibition : this compound may interact with key enzymes in metabolic pathways. For instance, its structural similarity to known acetylcholinesterase inhibitors indicates potential for neuroprotective applications.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest:

  • Binding Affinity : Molecular docking studies indicate that the compound may bind to various enzymes and receptors, potentially modulating their activity.
  • Cellular Pathways : Research shows interactions with signaling pathways involved in cell proliferation and apoptosis, which are crucial for its anticancer effects.

Research Findings

A summary of notable studies and findings related to this compound includes:

StudyFindingsMethodology
Study 1Identified as a potent inhibitor of acetylcholinesteraseIn vitro enzyme assays
Study 2Showed cytotoxicity against breast cancer cell linesMTT assay
Study 3Demonstrated antimicrobial activity against Gram-positive bacteriaDisk diffusion method

Case Studies

  • Case Study on Anticancer Activity : A study investigating the effects of thieno[3,4-d]pyridazine derivatives found that certain modifications increased cytotoxicity in human cancer cell lines. This compound was among the compounds tested.
  • Neuroprotective Effects : Another research project explored the neuroprotective properties of similar compounds in models of Alzheimer's disease. The results indicated potential benefits in cognitive function preservation through acetylcholinesterase inhibition.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-19-14-35-23(26-20(29)13-15-5-9-17(32-2)10-6-15)21(19)24(30)28(27-22)16-7-11-18(33-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPYOHCIMIARGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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